

In-Depth Technical Guide: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5

Cat. No.: B1193356

[Get Quote](#)

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the use of **N-(m-PEG4)-N'-(PEG3-Mal)-Cy5**, a fluorescent labeling reagent. It includes details on its chemical properties, key suppliers, experimental protocols for conjugation, and data visualization to aid in experimental design and execution.

Core Compound Information

N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 is a water-soluble, near-infrared fluorescent dye functionalized with a maleimide group. The Cy5 core provides the fluorescent properties, while the polyethylene glycol (PEG) linkers (PEG4 and PEG3) enhance aqueous solubility and provide a spacer arm to minimize steric hindrance between the dye and the target molecule. The maleimide group allows for specific covalent attachment to thiol groups (-SH), commonly found in cysteine residues of proteins and peptides.

Data Presentation: Quantitative Specifications

The following table summarizes the key quantitative data for **N-(m-PEG4)-N'-(PEG3-Mal)-Cy5**, compiled from various suppliers.

Property	Value	Suppliers Citing Value
Molecular Weight	907.6 g/mol	BroadPharm[1], AxisPharm[2]
Chemical Formula	C49H67ClN4O10	BroadPharm[1], AxisPharm[2]
CAS Number	2839527-02-3	BroadPharm[1]
Purity	≥90% - 98%	AxisPharm[2], BroadPharm[1]
Excitation Max (λ _{ex})	646 - 649 nm	BroadPharm[1]
Emission Max (λ _{em})	662 - 667 nm	BroadPharm[1]
Extinction Coefficient	~232,000 cm ⁻¹ M ⁻¹	BroadPharm[1]
Solubility	Water, DMSO, DMF, DCM	BroadPharm[1]
Storage Conditions	-20°C, protected from light	BroadPharm[1]

Experimental Protocols

The following protocols provide a general framework for the conjugation of **N-(m-PEG4)-N'-(PEG3-Mal)-Cy5** to thiol-containing molecules, such as proteins or peptides. Optimization may be required for specific applications.

Preparation of Thiol-Containing Protein

For successful conjugation, it is crucial to ensure that the thiol groups on the protein are available and in their reduced state.

- **Buffer Selection:** Use a degassed, amine-free buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS), HEPES, or MOPS.[1] Avoid buffers containing thiols (e.g., DTT or β-mercaptoethanol) in the final conjugation step.
- **Protein Concentration:** The protein concentration should ideally be between 1-10 mg/mL.[1][3]
- **Reduction of Disulfide Bonds (if necessary):** If the protein's cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.

- Dissolve the protein in the chosen reaction buffer.
- Add a 10- to 100-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).^{[1][3][4]} TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide reagent.
- Incubate the reaction mixture for 30-60 minutes at room temperature.
- If a thiol-containing reducing agent like DTT was used, it must be removed by dialysis or a desalting column before proceeding.

Preparation of N-(m-PEG4)-N'-(PEG3-Mal)-Cy5 Solution

- Allow the vial of the maleimide dye to warm to room temperature before opening.
- Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at a concentration of 1-10 mg/mL.^{[1][3]}

Conjugation Reaction

- Add a 10- to 20-fold molar excess of the dissolved **N-(m-PEG4)-N'-(PEG3-Mal)-Cy5** to the prepared protein solution.^{[2][4]} The optimal ratio may need to be determined empirically.
- Gently mix the reaction solution and protect it from light.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.^{[1][2]}

Purification of the Labeled Protein

After the conjugation reaction, it is essential to remove any unreacted dye.

- Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the labeled protein from the free dye. Use a resin with an appropriate molecular weight cutoff for your protein (e.g., Sephadex G-25).^{[1][5]}
- Dialysis: Dialysis can also be used, especially for larger volumes, but may be slower.^[1]
- Spin Columns: For smaller scale reactions, commercially available spin columns designed for dye removal are a convenient option.^[6]

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the excitation maximum of Cy5 (~649 nm, A_{max}).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{max} \times CF)] / \epsilon_{\text{protein}}$
 - CF is the correction factor for the dye at 280 nm (typically around 0.05 for Cy5 dyes).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- Calculate the DOL using the following formula:
 - $DOL = A_{max} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - ϵ_{dye} is the molar extinction coefficient of the Cy5 dye ($\sim 232,000 \text{ cm}^{-1}\text{M}^{-1}$).

Mandatory Visualizations

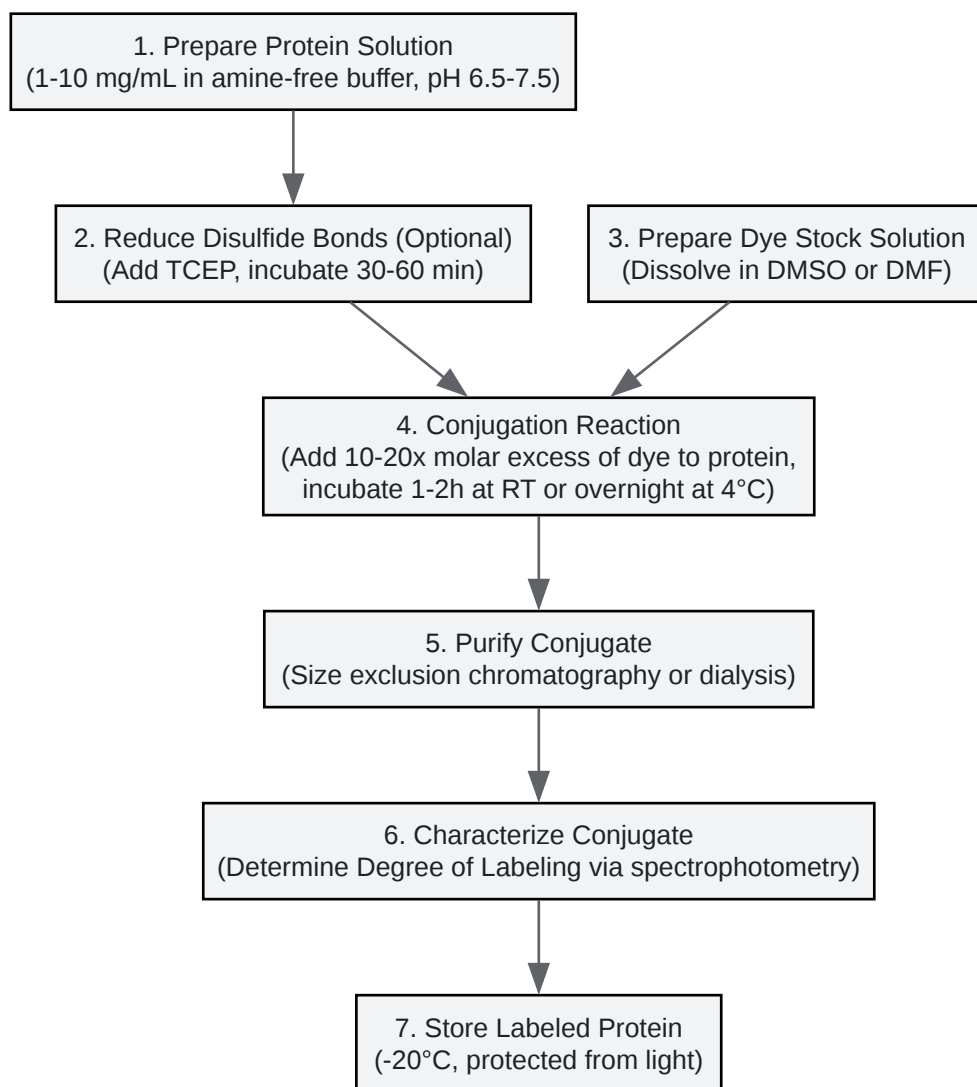
Chemical Reaction Pathway

The following diagram illustrates the covalent bond formation between the maleimide group of **N-(m-PEG4)-N'-(PEG3-Mal)-Cy5** and a thiol group of a target molecule.

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Workflow

This diagram outlines the general workflow for labeling a protein with **N-(m-PEG4)-N'-(PEG3-Mal)-Cy5**.



[Click to download full resolution via product page](#)

Caption: Protein Labeling Workflow.

Key Suppliers

- [BroadPharm\[1\]](#)
- [AxisPharm\[2\]](#)
- [MedChemExpress\[4\]](#)
- Alfa Chemistry

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. broadpharm.com [broadpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: N-(m-PEG4)-N'-(PEG3-Mal)-Cy5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193356#n-m-peg4-n-peg3-mal-cy5-supplier-and-datasheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com